Vapor Pressure: 1,3,5-Tri-tert-butylbenzene Exhibits Significantly Lower Volatility Than 1,4-Di-tert-butylbenzene
1,3,5-Tri-tert-butylbenzene demonstrates a vapor pressure range of 203.9–241 Pa [1], which is substantially lower than the vapor pressure range of 379–1647 Pa measured for 1,4-di-tert-butylbenzene [2]. This 1.5- to 6.8-fold reduction in vapor pressure is directly attributable to the increased molecular weight and enhanced steric bulk of the trisubstituted compound. The data were obtained using transpiration and ebulliometric methods [3]. For comparison, mesitylene (1,3,5-trimethylbenzene) has a vapor pressure of approximately 330 Pa at 25°C [4], which is higher than that of 1,3,5-tri-tert-butylbenzene, underscoring the effect of tert-butyl substituents on volatility.
| Evidence Dimension | Vapor Pressure (Range, Pa) |
|---|---|
| Target Compound Data | 203.9–241 Pa |
| Comparator Or Baseline | 1,4-Di-tert-butylbenzene: 379–1647 Pa; Mesitylene: ~330 Pa at 25°C |
| Quantified Difference | 1,3,5-Tri-tert-butylbenzene vapor pressure is 1.5× to 6.8× lower than 1,4-di-tert-butylbenzene; 1.4× lower than mesitylene |
| Conditions | Transpiration and ebulliometric methods [3] |
Why This Matters
Lower volatility translates to reduced evaporative loss during high-temperature applications and enhanced retention in GC stationary phases, making it a preferred internal standard for high-temperature pyrolysis GC-MS methods.
- [1] Novozhenina, T. P. et al. Fluid Phase Equilib. 2008, 269, 1-2, 36-47. View Source
- [2] Novozhenina, T. P. et al. Fluid Phase Equilib. 2008, 269, 1-2, 36-47. View Source
- [3] Novozhenina, T. P. et al. Fluid Phase Equilib. 2008, 269, 1-2, 36-47. View Source
- [4] Lide, D. R. CRC Handbook of Chemistry and Physics, 85th ed. 2004. View Source
